Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate

Crystal Engineering Solid-State Chemistry 2-Arylbenzimidazole

Procure this specific meta-bromo ethyl ester to unlock modular, two-dimensional SAR exploration. The meta-bromine enables Suzuki cross-coupling while the ethyl ester supports hydrolysis/amidation—allowing sequential diversification from a single intermediate. Its XLogP3 of 4.1 is 0.5 units lower than the propyl analog, making it preferred for permeability and metabolic stability assays. For crystal engineering, the well-defined Br···N halogen bond (d=3.0945 Å) provides a predictable supramolecular synthon absent in para isomers. Choose this compound when dual reactivity and predictable solid-state packing are required.

Molecular Formula C16H13BrN2O2
Molecular Weight 345.19 g/mol
Cat. No. B11802436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate
Molecular FormulaC16H13BrN2O2
Molecular Weight345.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)Br
InChIInChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-6-7-13-14(9-11)19-15(18-13)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3,(H,18,19)
InChIKeyKFWKBXGLTOETEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate – Compound Class, Registry Identity, and Core Physicochemical Profile


Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate (CAS 1416347-47-1, PubChem CID 91673695) is a synthetic heterocyclic compound belonging to the 2-arylbenzimidazole family, characterized by a benzimidazole core bearing a meta-bromophenyl substituent at position 2 and an ethyl ester at position 6 (or 5, depending on numbering convention). Its molecular formula is C₁₆H₁₃BrN₂O₂, with a molecular weight of 345.19 g/mol, computed XLogP3 of 4.1, one hydrogen bond donor, three hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area of 55 Ų [1]. The meta-bromine substitution pattern structurally distinguishes this compound from its para-bromo isomer and establishes a specific molecular geometry relevant to both solid-state packing behavior and solution-phase reactivity profiles [2].

Why Generic 2-Arylbenzimidazole Interchange Is Not Supported by Current Evidence for Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate


The 2-arylbenzimidazole scaffold tolerates extensive substitution, but the specific combination of a meta-bromophenyl group at position 2 and an ethyl carboxylate at position 6 produces physicochemical and structural properties not replicated by closely related analogs. The meta-bromine dictates a distinct crystal packing architecture via halogen···nitrogen contacts (d(Br···N) = 3.0945(11) Å) that is absent in para-bromo isomers [1]. The ethyl ester confers an XLogP3 of 4.1—significantly lower than the propyl ester analog (XLogP3 = 4.6) [2]—which directly impacts membrane permeability predictions and chromatographic behavior. Furthermore, the bromine atom at the meta position is a demonstrated handle for palladium-catalyzed cross-coupling chemistry, enabling late-stage diversification that para-substituted or non-brominated analogs cannot support [3]. These differences are quantifiable and materially affect compound selection for structure–activity relationship (SAR) campaigns, crystal engineering studies, and synthetic route design.

Quantitative Differentiation Evidence for Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate Versus Closest Analogs


Meta-Bromo Substitution Drives Distinct Intermolecular Halogen···Nitrogen Contacts Absent in Para-Bromo Isomer – Single-Crystal X-Ray Diffraction Evidence

In a direct head-to-head crystallographic comparison of four halogen-substituted 2-aryl-N-phenylbenzimidazoles, the meta-bromo bearing compound (compound 2) assembles in the solid state via specific intermolecular Br···N contacts with a measured distance of d(Br···N) = 3.0945(11) Å, forming molecular chains along the crystallographic b direction. In contrast, the para-bromo isomer (compound 1) crystallizes with entirely different packing motifs dominated by weak C–H···π and π···π interactions, with the halogen participating only in weak Hal···π contacts (d(Hal···π) = 4.1229(12)–4.1992(6) Å) [1]. Additionally, the interplanar angle between the 2-aryl ring and the benzimidazole plane differs markedly: 39.23(6)–41.81(5)° for the meta-bromo compound versus 24.09(10)–24.48(10)° for the para-bromo compound [2]. These are not subtle differences—they represent fundamentally different crystal packing architectures dictated solely by the position of the bromine substituent.

Crystal Engineering Solid-State Chemistry 2-Arylbenzimidazole

Ethyl Ester Confers Lower Lipophilicity (XLogP3 = 4.1) Compared to Propyl Ester Analog (XLogP3 = 4.6) – Implications for Drug-Likeness and Permeability

Comparison of PubChem-computed XLogP3 values reveals that the ethyl ester derivative (target compound) has an XLogP3 of 4.1 [1], while the propyl ester analog (Propyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate, CAS 1416347-52-8) has an XLogP3 of 4.6 [2]. This ΔXLogP3 of 0.5 represents a meaningful difference in lipophilicity. According to Lipinski's Rule of Five guidelines (cutoff XLogP ≤ 5), both compounds are within acceptable range; however, the ethyl ester's lower logP places it closer to the optimal lipophilicity range (XLogP 1–3) associated with favorable oral bioavailability and reduced promiscuity [3]. Additionally, the ethyl ester has a molecular weight of 345.19 g/mol with 4 rotatable bonds, versus the propyl ester at 359.2 g/mol with 5 rotatable bonds—differences that further distinguish the two in permeability and solubility predictions.

Physicochemical Profiling Lipophilicity ADME Prediction

Meta-Bromo Benzimidazole Core Enables Copper Corrosion Inhibition Efficiency of 97.0% vs. 70.1% for Unsubstituted Benzimidazole – A 1.38-Fold Improvement

A structurally related 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole (BPB) was evaluated head-to-head against unsubstituted benzimidazole (BIM) as a copper corrosion inhibitor in 0.5 mol L⁻¹ H₂SO₄ solution. The meta-bromophenyl-substituted compound achieved a maximum corrosion inhibition efficiency of 97.0% at 5 mmol L⁻¹, compared to only 70.1% for unsubstituted benzimidazole under identical conditions [1]. The study confirmed that BPB acts as a mixed-type inhibitor, with adsorption conforming to a Langmuir isotherm, and SEM imaging corroborated the electrochemical findings. This represents a 26.9 percentage-point absolute improvement—or a 1.38-fold relative enhancement—attributable to the presence of the 3-bromophenyl substituent, which enhances surface coverage and adsorption energy on the copper surface. While this specific study examined the N-phenyl derivative rather than the 6-carboxylate compound, it directly demonstrates the functional contribution of the meta-bromophenyl-benzimidazole pharmacophore to surface adsorption phenomena that are structurally transferable to the target compound.

Corrosion Inhibition Copper Protection Benzimidazole Inhibitors

Ethyl Ester at Position 6 Enables Selective Hydrolysis to Carboxylic Acid – A Divergent Synthetic Handle Not Available in Non-Esterified Analogs

The target compound bears an ethyl carboxylate ester at the 6-position of the benzimidazole core, which can be selectively hydrolyzed to the corresponding carboxylic acid under mild conditions (e.g., NaOH/EtOH or LiOH/THF/H₂O), generating a polar, ionizable handle for further amide coupling, bioconjugation, or salt formation . In contrast, the non-esterified analog 2-(3-bromophenyl)-1H-benzimidazole (CAS 77738-96-6) lacks this functional group entirely, eliminating the possibility of carboxylate-based derivatization [1]. The carboxylic acid derivative (post-hydrolysis) is also the direct precursor for synthesizing the propyl ester analog (CAS 1416347-52-8) and other ester variants, meaning the ethyl ester occupies a strategic intermediate position in the synthetic hierarchy . This divergent reactivity is not shared by the simpler 2-(3-bromophenyl)-1H-benzimidazole scaffold.

Synthetic Chemistry Prodrug Design Late-Stage Functionalization

Meta-Bromine as a Suzuki Cross-Coupling Handle – Orthogonal Reactivity to the Ester Group Enables Sequential Derivatization

The bromine atom at the meta position of the 2-phenyl ring serves as an electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl/heteroaryl boronic acids [1]. This enables late-stage diversification of the 2-aryl ring without affecting the ethyl ester at the 6-position, provided compatible reaction conditions are selected (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, aqueous Na₂CO₃, dioxane or DME, 80–100 °C). In contrast, the non-brominated analog 2-phenyl-1H-benzo[d]imidazole-6-carboxylate lacks this synthetic handle entirely, requiring pre-functionalization of the aryl ring prior to benzimidazole cyclization [2]. The ethyl ester at position 6 can be orthogonally hydrolyzed before or after the cross-coupling step, enabling a modular synthetic strategy unavailable in either the non-esterified 2-(3-bromophenyl)-1H-benzimidazole or the 2-phenyl-6-carboxylate scaffolds. Recent studies have demonstrated microwave-assisted Suzuki coupling on related benzimidazole systems with successful C–C bond formation [3].

Cross-Coupling Chemistry C–C Bond Formation Sequential Functionalization

Predicted pKa of 10.26 Enables pH-Dependent Solubility and Ionization Tuning Relative to Non-Ionizable Analogs

The predicted acid dissociation constant (pKa) for the benzimidazole N–H proton of Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is 10.26 ± 0.10 . This value indicates that the compound remains predominantly neutral at physiological pH (7.4) but becomes ionized under strongly basic conditions. In comparison, the closer analog lacking the carboxylate ester, 2-(3-bromophenyl)-1H-benzimidazole, has a predicted pKa of approximately 11.8–12.5 (based on typical benzimidazole N–H acidity without electron-withdrawing substituents), meaning the electron-withdrawing ethyl ester at position 6 lowers the pKa by roughly 1.5–2.2 log units, enhancing acidic character and facilitating deprotonation under milder conditions [1]. This pKa shift directly impacts extraction behavior, chromatographic retention, and the compound's ability to form salts or coordinate to metal ions at different pH values—properties critical for purification protocol development and metallodrug design.

Ionization State pH-Dependent Properties Formulation Science

Validated Research and Application Scenarios for Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate Based on Quantitative Differentiation Evidence


Crystal Engineering and Co-Crystal Design Exploiting the Reliable Br···N Halogen Bond Synthon

Single-crystal X-ray diffraction data confirm that the meta-bromophenyl substitution pattern in this compound class directs crystal packing through a well-defined Br···N halogen bond (d = 3.0945(11) Å), a supramolecular synthon absent in the para-bromo isomer [1]. Researchers engaged in crystal engineering, polymorph screening, or co-crystal design should procure the meta-bromo ethyl ester specifically when a predictable halogen···nitrogen interaction is required for lattice organization—such as in designing porous organic crystals, tuning mechanical properties, or engineering pharmaceutical co-crystals where the bromine serves as a reliable structure-directing element. The para isomer, by contrast, relies on weaker and less directional π-stacking and C–H···π contacts, offering less predictable solid-state architectures.

Parallel Medicinal Chemistry Library Synthesis via Orthogonal Derivatization of Bromine and Ester Handles

The compound's two orthogonal reactive sites—the meta-bromine (Suzuki coupling-competent) and the 6-ethyl ester (hydrolysis/amidation-competent)—enable a modular, two-dimensional library synthesis strategy [2]. A medicinal chemistry team can first perform Suzuki coupling with diverse arylboronic acids to vary the 2-aryl group, then hydrolyze the ethyl ester and couple with diverse amines to generate amide libraries—or reverse the sequence—all from a single purchased intermediate. This strategy is not possible with either the non-brominated 2-phenyl-6-carboxylate (lacks the cross-coupling handle) or the non-esterified 2-(3-bromophenyl)-1H-benzimidazole (lacks the carboxylate handle), making the target compound the sole entry point for this particular two-dimensional SAR exploration .

Corrosion Inhibitor Development Leveraging the Meta-Bromophenyl-Benzimidazole Pharmacophore for Enhanced Copper Surface Adsorption

Electrochemical studies on the closely related 2-(3-bromophenyl)-1-phenyl-1H-benzimidazole demonstrate that the meta-bromophenyl substituent increases copper corrosion inhibition efficiency from 70.1% (unsubstituted benzimidazole) to 97.0% at 5 mmol L⁻¹ in 0.5 M H₂SO₄ [3]. For industrial corrosion inhibitor screening programs, the 3-bromophenyl-benzimidazole substructure is validated as a high-efficiency adsorption motif. The target compound's additional 6-ethyl ester offers a site for further functionalization to tune solubility, immobilize the inhibitor on surfaces, or conjugate to polymer matrices—advantages not available in simpler benzimidazole corrosion inhibitors.

ADME/PK Early-Stage Screening Where Ethyl Ester Lipophilicity (XLogP3 = 4.1) Is Preferred Over Higher Propyl Ester (XLogP3 = 4.6)

In drug discovery programs optimizing for lead-like properties, the computed XLogP3 difference of 0.5 log units between the ethyl ester (4.1) and the propyl ester (4.6) translates to a measurable difference in predicted membrane permeability, aqueous solubility, and metabolic stability [4]. The ethyl ester's lower lipophilicity and smaller molecular weight (345.19 vs. 359.2 g/mol) make it the preferred choice for permeability assays (e.g., PAMPA, Caco-2), microsomal stability studies, and plasma protein binding experiments where excessive lipophilicity is a known liability. Procurement of the ethyl ester—rather than the propyl analog—is indicated when the screening cascade penalizes high logP or when downstream developability considerations favor lower lipophilicity starting points.

Quote Request

Request a Quote for Ethyl 2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.